molecular formula C11H20OSi B6224891 3-[(trimethylsilyl)methyl]spiro[3.3]heptan-1-one CAS No. 2768327-23-5

3-[(trimethylsilyl)methyl]spiro[3.3]heptan-1-one

Cat. No.: B6224891
CAS No.: 2768327-23-5
M. Wt: 196.4
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Description

3-[(trimethylsilyl)methyl]spiro[3.3]heptan-1-one is a unique organic compound characterized by its spirocyclic structure. The compound features a spiro[3.3]heptane core with a trimethylsilyl group attached to a methyl group at the 3-position and a ketone functional group at the 1-position. This structure imparts significant strain and rigidity, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(trimethylsilyl)methyl]spiro[3.3]heptan-1-one can be achieved through a novel approach involving the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.0]butanes. The process begins with the nucleophilic addition to the cyclopropanone formed in situ, followed by a ‘strain-relocating’ semipinacol rearrangement in the presence of acid. This method is fully regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above provides a foundation for potential scale-up processes. The use of readily available starting materials and the regio- and stereospecific nature of the reaction make it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(trimethylsilyl)methyl]spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids or other higher oxidation states.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Various substituted spiro[3.3]heptan-1-ones depending on the nucleophile used.

Scientific Research Applications

3-[(trimethylsilyl)methyl]spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules due to its strained and rigid structure.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and polymers with specific mechanical properties.

Mechanism of Action

The mechanism of action of 3-[(trimethylsilyl)methyl]spiro[3.3]heptan-1-one involves its interaction with various molecular targets and pathways. The compound’s strained structure allows it to participate in unique chemical transformations, such as the semipinacol rearrangement. This rearrangement likely proceeds via initial protonation of the bicyclobutyl moiety, followed by a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: The parent compound without the trimethylsilyl and ketone groups.

    Spiro[3.3]heptan-1-one: Lacks the trimethylsilyl group but retains the ketone functionality.

    3-(trimethylsilyl)spiro[3.3]heptane: Contains the trimethylsilyl group but lacks the ketone functionality.

Uniqueness

3-[(trimethylsilyl)methyl]spiro[33]heptan-1-one is unique due to the combination of its spirocyclic structure, the presence of both a trimethylsilyl group and a ketone functional group, and its ability to undergo regio- and stereospecific reactions

Properties

CAS No.

2768327-23-5

Molecular Formula

C11H20OSi

Molecular Weight

196.4

Purity

95

Origin of Product

United States

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